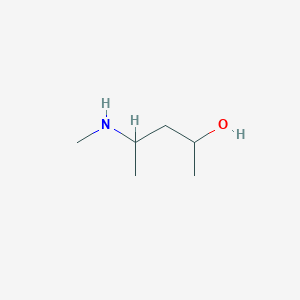
(2R)-1-(5-chloro-2-methylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- is a chiral organic compound characterized by the presence of a benzene ring, an ethanol group, and specific substituents including a chlorine atom and two methyl groups. The (aR) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with a suitable alkyl halide under Friedel-Crafts conditions. The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride. The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the reactions. The process parameters, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or ammonia in ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Applications De Recherche Scientifique
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- finds applications across various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism by which Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The presence of the chlorine atom and the specific stereochemistry can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzeneethanol, 5-chloro-a,2-dimethyl-, (aS)-: The enantiomer of the compound with opposite stereochemistry.
Benzeneethanol, 5-chloro-a,2-dimethyl-: The racemic mixture containing both (aR) and (aS) forms.
Benzeneethanol, 5-chloro-: A simpler derivative lacking the methyl groups.
Uniqueness: Benzeneethanol, 5-chloro-a,2-dimethyl-, (aR)- is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer or racemic mixture. The presence of the chlorine atom and methyl groups further distinguishes it from simpler benzene derivatives, influencing its chemical properties and applications.
Propriétés
Formule moléculaire |
C10H13ClO |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
(2R)-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6,8,12H,5H2,1-2H3/t8-/m1/s1 |
Clé InChI |
UHENTRIIZXMDCC-MRVPVSSYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)Cl)C[C@@H](C)O |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)



![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)
![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate](/img/structure/B13901352.png)
![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)

![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)




